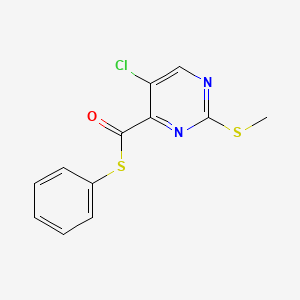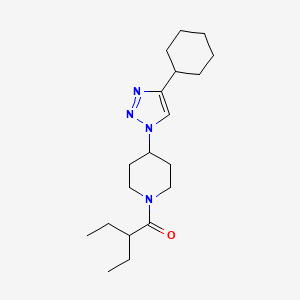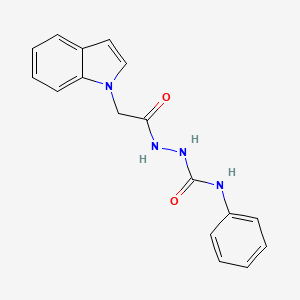![molecular formula C19H24N2O3S B4501794 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4501794.png)
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of analogues related to Zinquin ester, a specific fluorophore for Zn(II), involved the creation of 4- and 5-methoxy isomers, highlighting the compound's utility in developing fluorescent probes for metal ions. The synthesized compounds exhibited a bathochromic shift in ultraviolet/visible spectra upon Zn(II) addition, with one forming a significantly more fluorescent complex, suggesting applications in bioimaging and metal ion detection (Kimber et al., 2003).
Enzyme Inhibition and Antimicrobial Properties
- Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, demonstrating the compound's relevance in researching signaling pathways and potential therapeutic applications for diseases involving these enzymes (Hidaka et al., 1984).
- A study on the antimicrobial activity of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates against various bacteria and fungi showed significantly higher activity compared to parent compounds, suggesting its potential in developing new antimicrobial agents (Vanparia et al., 2010).
Antitumor and Enzymatic Activity
- Rhodium(III)-catalyzed annulation with propargyl cycloalkanols produced 3-acyl isoquinolin-1(2H)-ones, displaying potent antitumor activity against various human cancer cells. This illustrates the compound's contribution to the discovery of new anticancer drugs (Bian et al., 2020).
- In the realm of Alzheimer's disease research, derivatives of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides exhibited notable acetylcholinesterase inhibitory activity, suggesting a foundation for developing treatments for neurodegenerative diseases (Abbasi et al., 2018).
Propiedades
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-24-18-7-9-19(10-8-18)25(22,23)20-12-4-13-21-14-11-16-5-2-3-6-17(16)15-21/h2-3,5-10,20H,4,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSBHBARABTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4501718.png)

![7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4501731.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4501734.png)

![3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B4501766.png)
![N-(3-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4501773.png)
![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4501783.png)
![4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid](/img/structure/B4501784.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2,5-dimethylbenzamide](/img/structure/B4501790.png)
![4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one](/img/structure/B4501792.png)

![1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline](/img/structure/B4501807.png)

